molecular formula C22H23NO4 B8074480 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B8074480
M. Wt: 365.4 g/mol
InChI Key: OUDJCOWHKHEGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid: is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4,4-dimethyl-l-proline with the Fmoc group. This is achieved by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid primarily undergoes deprotection reactions where the Fmoc group is removed. This is typically achieved using bases such as piperidine in dimethylformamide (DMF) . The compound can also participate in peptide bond formation reactions during solid-phase peptide synthesis .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting amino groups during peptide synthesis .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools for understanding protein function .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of therapeutic peptides .

Comparison with Similar Compounds

Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is unique due to the presence of two methyl groups on the proline ring, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s conformation and stability, making this compound a valuable tool in the design of peptides with specific properties .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJCOWHKHEGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960156-21-2
Record name (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

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